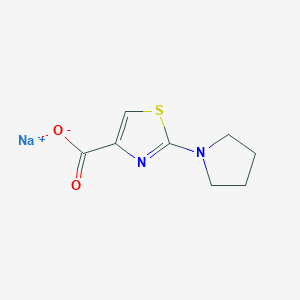
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
Descripción general
Descripción
“Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” is a chemical compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a versatile entity in actions and reactions .
Molecular Structure Analysis
The molecular structure of “this compound” comprises a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate and its derivatives have been studied for their synthesis and antimicrobial properties. For instance, Yahya Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which demonstrated interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains (Yahya Nural et al., 2018).
Anticancer Activity
- Some derivatives have been investigated for their potential anticancer activities. For example, S. M. Gomha et al. (2015) prepared thiazole derivatives that showed promising activity against colon and liver carcinoma cell lines (S. M. Gomha et al., 2015).
Antimycobacterial Properties
- Studies by Yahya Nural (2018) also explored the antimycobacterial activity of polyfunctionalized derivatives, revealing effectiveness against the M. tuberculosis H37Rv strain (Yahya Nural, 2018).
Anticonvulsant Agents
- Research into anticonvulsant properties has been conducted, as seen in the work of H. Ghabbour et al. (2015), who synthesized new derivatives and evaluated them in seizure models, finding some compounds with significant anticonvulsant activity (H. Ghabbour et al., 2015).
Antibacterial and Antifungal Activities
- The compound and its derivatives have been assessed for both antibacterial and antifungal effects. L. Yurttaş et al. (2013) synthesized hydrazone-bridged derivatives exhibiting good activity against Staphylococcus aureus and Enterococcus faecalis (L. Yurttaş et al., 2013).
Synthesis of Novel Derivatives
- The compound has been used as a base for synthesizing novel derivatives with various biological properties. Jing Sun et al. (2015) developed a route for the generation of azomethine ylides, which led to the synthesis of functionalized spiro compounds (Jing Sun et al., 2015).
Direcciones Futuras
The future directions for research on “Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly investigated. This information could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a compound that has been synthesized for its potential biological activity Compounds containing pyrrolidine and thiazole ring systems have been found to be active against a variety of biological targets .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Molecules containing a thiazole ring, another key component of this compound, have been reported to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Result of Action
Compounds containing pyrrolidine and thiazole ring systems have been found to exhibit a variety of biological activities .
Action Environment
The influence of steric factors on biological activity is investigated in the context of pyrrolidine, a key component of this compound .
Análisis Bioquímico
Biochemical Properties
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to its binding affinity with target proteins . This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, influencing their activity and regulation. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, enhancing its binding stability and specificity .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades . It also affects gene expression by interacting with transcription factors and regulatory proteins, resulting in changes in the expression levels of specific genes . Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes . These interactions contribute to the compound’s overall biological effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as enhancing cellular function and promoting metabolic activity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in the overall metabolic profile of cells . Additionally, it can affect the levels of specific metabolites, contributing to alterations in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and distribution can influence its activity and effectiveness, as it may preferentially target certain tissues or cell types .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in various subcellular structures, including the nucleus, cytoplasm, and mitochondria . Its localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Propiedades
IUPAC Name |
sodium;2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.Na/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVPSISHVOHEII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Aminomethyl-cyclohexyl)-1-(2-methoxy-ethyl)-3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B1402614.png)

![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
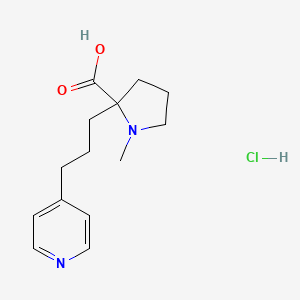

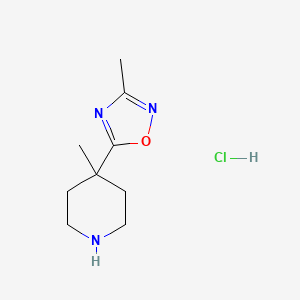
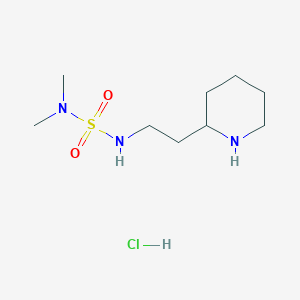
![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)

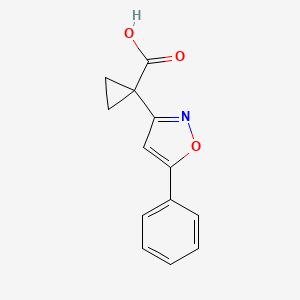
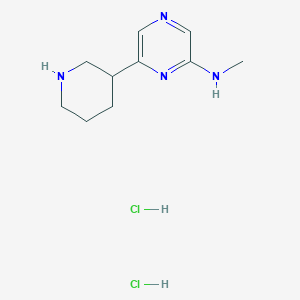
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)
